molecular formula C22H21N3O4S B2690913 Ethyl {[3-cyano-4-(furan-2-yl)-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl]sulfanyl}acetate CAS No. 223109-58-8

Ethyl {[3-cyano-4-(furan-2-yl)-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl]sulfanyl}acetate

Cat. No.: B2690913
CAS No.: 223109-58-8
M. Wt: 423.49
InChI Key: GKGXPMNWWLXJFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups, including a cyano group, a furan ring, a dihydropyridine ring, a phenylcarbamoyl group, and a sulfanyl group attached to an acetate .


Synthesis Analysis

While specific synthesis methods for this compound are not available, each of the functional groups present in the molecule are well-known in organic chemistry and have established synthetic routes. For instance, ethyl cyanoacetate, a component of the compound, can be prepared using Kolbe nitrile synthesis, Fischer esterification, or reaction of sodium cyanoacetate with ethyl bromide . Furan rings can be synthesized through various methods such as Paal-Knorr Furan Synthesis .


Chemical Reactions Analysis

The compound contains several functional groups that are known to undergo various chemical reactions. For instance, the cyano group in ethyl cyanoacetate can participate in condensation reactions like the Knoevenagel condensation or the Michael addition . The furan ring can undergo reactions typical of aromatic systems .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has demonstrated the synthesis of new pyrazole, pyrrole, and furan derivatives through reactions involving compounds with structural similarities to the target chemical. These synthetic pathways often involve interactions with ω-bromoacetophenone, leading to the formation of complex heterocycles with potential applications in drug discovery and materials science (Abdelrazek, 1990).

Pharmaceutical Applications

A detailed synthesis process outlines the creation of compounds with pharmaceutical relevance, such as the synthesis of 4-phenyl-2-butanone, a precursor in medicinal chemistry for anti-inflammatory and analgesic agents (Zhang, 2005). This indicates the broader utility of the compound's chemical framework in developing therapeutic agents.

Advanced Materials and Chemical Synthesis

The compound's derivatives have been utilized in the fabrication of novel S-substituted sulfanylpyridines and related heterocycles, showcasing the versatility of the core structure in synthesizing materials with potential electronic, optical, or catalytic properties (Al-Taifi et al., 2020).

Crystallographic and Structural Analysis

Crystal structure analyses of similar sulfanyl-substituted compounds provide insights into their molecular configurations, which are crucial for designing materials with specific physical properties. These studies are fundamental in materials science for understanding how molecular arrangements affect material characteristics (Choi et al., 2008).

Organic Synthesis Methodologies

The research also delves into the efficient synthesis of highly substituted furan, thiophene, pyrrole, and 2-aminothiazole derivatives, demonstrating the compound's role in facilitating diverse organic synthesis strategies. These methodologies are pivotal in the discovery and development of novel organic compounds with varied applications (Metwally, 2007).

Properties

IUPAC Name

ethyl 2-[[3-cyano-4-(furan-2-yl)-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S/c1-3-28-18(26)13-30-22-16(12-23)20(17-10-7-11-29-17)19(14(2)24-22)21(27)25-15-8-5-4-6-9-15/h4-11,20,24H,3,13H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKGXPMNWWLXJFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=C(C(C(=C(N1)C)C(=O)NC2=CC=CC=C2)C3=CC=CO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.